5-Nitro-3-(thiophen-3-YL)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitro-3-(thiophen-3-YL)benzoic acid is not explicitly described in the sources found. However, there are references to the synthesis of related compounds, such as imidazole-containing compounds4 and thiophene derivatives56. These methods might provide some insights into potential synthetic routes for 5-Nitro-3-(thiophen-3-YL)benzoic acid.
Molecular Structure Analysis
The molecular structure of 5-Nitro-3-(thiophen-3-YL)benzoic acid is not directly provided in the sources found. However, related compounds such as benzo[b]thiophene-3-carboxylic acid and 3-nitrobenzoic acid have been described78.
Chemical Reactions Analysis
The specific chemical reactions involving 5-Nitro-3-(thiophen-3-YL)benzoic acid are not detailed in the sources found. However, there are references to the reactions of related compounds910.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-3-(thiophen-3-YL)benzoic acid are not explicitly described in the sources found. However, a related compound, 5-Nitro-3-(thiophen-2-yl)benzoic acid, has a molecular weight of 249.24 g/mol2.
Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
5-Nitro-3-(thiophen-3-YL)benzoic acid has been evaluated as a sensitizer for luminescence in Eu(III) and Tb(III) complexes. The complexes demonstrate significant luminescence in solution, with high quantum yields and stability, showing potential for applications in luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Structural Analysis in Crystal Growth and Design
The compound has been used in the study of intermolecular forces and functional group effects in packing structures of thiophene derivatives. These studies are essential for understanding molecular interactions and designing materials with specific properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Analysis of Interaction Energy Maps
This compound has been part of a study to evaluate its antimicrobial activity against multidrug-resistant Staphylococcus aureus, linking the three-dimensional characteristics of ligands to their bioactivities. Such studies contribute significantly to the development of new antimicrobial agents (Masunari et al., 2009).
Role in Synthesis and Chemical Reactions
The compound plays a role in various synthesis reactions, contributing to the development of new organic compounds with potential applications in different fields of chemistry and material science. Examples include the synthesis of geminally activated nitro dienes and benzothienoquinolines (Baichurin et al., 2019; Nowacki & Wojciechowski, 2017)(https://consensus.app/papers/synthesis-1benzothieno23bquinolines-nowacki/192f131f81b553cfa2fa4c48ad1e77d0/?utm_source=chatgpt).
Spectroscopic Characterization and DFT Calculations
It is used in spectroscopic characterization and Density Functional Theory (DFT) calculations to understand the electronic structure and properties of novel Schiff base containing thiophene rings. This is crucial in the field of molecular electronics and material science (Ermiş, 2018).
Applications in Catalytic Reactions
5-Nitro-3-(thiophen-3-YL)benzoic acid derivatives have been explored for their potential in catalytic reactions, such as the reduction of nitrophenol, indicating their usefulness in environmental and industrial chemistry (Wu et al., 2017).
Safety And Hazards
The safety and hazards of 5-Nitro-3-(thiophen-3-YL)benzoic acid are not explicitly described in the sources found. However, safety data sheets for related compounds such as 3-nitrobenzoic acid provide information on hazards and safety precautions151617.
Future Directions
The future directions of research and applications involving 5-Nitro-3-(thiophen-3-YL)benzoic acid are not explicitly described in the sources found. However, there are references to the potential applications of related compounds1819.
Please note that the information provided is based on the sources found and may not fully cover the requested analysis of 5-Nitro-3-(thiophen-3-YL)benzoic acid. Further research may be needed to obtain more comprehensive and specific information.
properties
IUPAC Name |
3-nitro-5-thiophen-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNBLJPEZCXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688578 | |
Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-(thiophen-3-YL)benzoic acid | |
CAS RN |
919087-96-0 | |
Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.